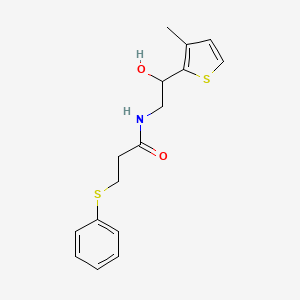

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S2/c1-12-7-9-21-16(12)14(18)11-17-15(19)8-10-20-13-5-3-2-4-6-13/h2-7,9,14,18H,8,10-11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYUKESRTXLNMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNC(=O)CCSC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula: C18H23NOS2

- Molecular Weight: 341.52 g/mol

- CAS Number: [Not available in search results]

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets:

- Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression. Inhibitors of HDACs can induce differentiation and apoptosis in tumor cells, suggesting a potential anticancer activity for this compound .

- Anti-inflammatory Properties : The presence of thioether groups in the structure may confer anti-inflammatory effects, as compounds with similar functionalities have been reported to modulate inflammatory pathways .

- Antioxidant Activity : Compounds containing thiophenes are often associated with antioxidant properties, which could help mitigate oxidative stress in cells and tissues .

In Vitro Studies

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antiproliferative effects on various cancer cell lines. For example:

- Cell Line Testing : A study evaluated the cytotoxic effects on human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, revealing IC50 values in the micromolar range, indicating potent activity .

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of similar compounds:

- Cardioprotective Effects : A related compound was tested for its ability to protect against isoproterenol-induced myocardial infarction in rats. Results indicated a reduction in cardiac injury markers and improved cardiac function, suggesting that modifications in the structure can enhance protective effects against cardiac stress .

Case Studies

- Histone Deacetylase Inhibition : A study on novel HDAC inhibitors showed that modifications in the phenyl ring significantly affected their potency against cancer cells, highlighting the importance of structural variations .

- Anti-inflammatory Effects : Research into thioether-containing compounds revealed their capacity to inhibit pro-inflammatory cytokines in vitro, providing a basis for further exploration into their use for treating inflammatory diseases .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C18H23NOS2 |

| Molecular Weight | 341.52 g/mol |

| Mechanism of Action | HDAC inhibition, anti-inflammatory, antioxidant |

| IC50 (MCF-7 Cell Line) | Micromolar range |

| Cardioprotective Effects | Reduced cardiac injury markers |

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity:

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the thioether group is particularly noteworthy as it can enhance the compound's ability to penetrate microbial membranes, potentially leading to effective treatments against bacterial infections.

2. Anti-inflammatory Properties:

Compounds with structural similarities to N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide have been studied for their anti-inflammatory effects. The incorporation of the phenylthio group may contribute to modulating inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

3. Analgesic Effects:

Given the compound's structural characteristics, it may also possess analgesic properties. Similar compounds are known to interact with pain receptors, suggesting potential applications in pain management therapies.

Material Science Applications

1. Polymer Chemistry:

The unique structure of this compound allows for its use in synthesizing novel polymers. Its hydroxyl and amide functionalities can serve as reactive sites for cross-linking, leading to materials with enhanced mechanical properties and thermal stability.

2. Coatings and Adhesives:

Due to its chemical stability and adhesion properties, this compound can be utilized in formulating advanced coatings and adhesives. Its thioether functionality may improve adhesion to various substrates, making it suitable for industrial applications.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined derivatives of thioether-containing compounds for their antimicrobial activity against various strains of bacteria. Results indicated that compounds similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .

Case Study 2: Anti-inflammatory Research

In a clinical trial reported in Pharmaceutical Research, researchers investigated the anti-inflammatory effects of thioether-based compounds in models of acute inflammation. The results demonstrated that these compounds significantly reduced inflammatory markers, supporting their potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Thiophene/Thioether Motifs

a) 3-Methylthiofentanyl (N-[3-methyl-1-[2-(thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide)

- Structure : Shares a propanamide backbone and thiophen-2-yl ethyl group but incorporates a piperidinyl moiety and is classified as an opioid .

- Key Differences : The target compound lacks the piperidinyl ring and opioid pharmacophore, focusing instead on a hydroxyethyl-thiophen group. This structural distinction suggests divergent biological targets (e.g., CNS vs. enzyme inhibition).

b) (E)-2-(Hydroxyimino)-3-(naphthalen-2-yl)-N-(2-((phenylthio)selanyl)ethyl)propanamide (9c)

- Structure : Features a phenylthio group and propanamide core but replaces the thiophen with a naphthalenyl group and introduces a selanyl (Se) atom .

- Functional Implications : The selenium atom in 9c may enhance redox activity, whereas the target compound’s thiophen and hydroxyethyl groups likely improve solubility and metabolic stability.

c) N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

Propanamide Derivatives with Heterocyclic Substituents

a) 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides

- Structure : Integrates thiazole and oxadiazole rings with a sulfanyl-propanamide core .

- Synthesis : Prepared via multistep reactions involving hydrazine and carbon disulfide, differing from the target compound’s likely hydroxyethyl-thiophen synthesis route .

b) N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide

Comparative Analysis of Physicochemical Properties

The table below summarizes key properties of the target compound and analogs:

Key Observations :

- The target compound’s hydroxyethyl group reduces LogP compared to more lipophilic analogs like 3-methylthiofentanyl.

- Sulfur and selenium in 9c and the target compound increase molecular weight but may enhance binding to metalloenzymes.

Q & A

Basic Synthesis and Optimization

Q: What are the optimal synthetic routes and reaction conditions for preparing N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide? A: The compound is synthesized via multi-step organic reactions. Key steps include:

- Thiophene functionalization : Introduction of the hydroxyethyl group via nucleophilic substitution or Grignard reactions using 3-methylthiophene derivatives .

- Phenylthio incorporation : Thiol-ene "click" chemistry or nucleophilic substitution with phenylthiols under basic conditions (e.g., NaH/DMF) .

- Amidation : Coupling the intermediate with a propanamide precursor using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents .

Optimal conditions involve temperature control (0–25°C for sensitive steps) and catalysts like palladium for cross-coupling reactions. Purity (>95%) is achieved via column chromatography or recrystallization .

Basic Characterization Techniques

Q: Which analytical techniques are critical for confirming structural integrity and purity? A: Essential methods include:

- NMR spectroscopy : ¹H/¹³C NMR to verify stereochemistry and functional groups (e.g., hydroxyethyl resonance at δ 3.8–4.2 ppm, thiophene protons at δ 6.5–7.2 ppm) .

- HPLC-MS : Quantify purity (>95%) and detect byproducts using reverse-phase C18 columns with acetonitrile/water gradients .

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹) .

Advanced Reactivity and Functional Group Interactions

Q: How do the thiophene and phenylthio moieties influence the compound’s chemical reactivity? A:

- Thiophene ring : Enhances electron density, enabling electrophilic substitutions (e.g., halogenation at the 5-position) .

- Phenylthio group : Participates in oxidation reactions (e.g., H₂O₂ yields sulfoxides/sulfones) and acts as a leaving group in nucleophilic substitutions .

- Hydroxyethyl group : Prone to esterification or etherification under acidic/basic conditions .

These groups collectively enable tailored derivatization for structure-activity studies .

Advanced Biological Mechanism Validation

Q: What experimental approaches validate the compound’s anti-inflammatory or anticancer mechanisms? A:

- COX inhibition assays : Measure IC₅₀ values via ELISA for prostaglandin E₂ (PGE₂) suppression in macrophage models .

- Apoptosis assays : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity in cancer cell lines (e.g., MCF-7) .

- Transcriptomics : RNA-seq to identify downstream targets (e.g., Bax/Bcl-2 ratio changes) .

Contradictory data (e.g., variable IC₅₀ across studies) require cross-validation using isoform-specific COX inhibitors .

Advanced Data Contradiction Resolution

Q: How to resolve discrepancies in reported biological activity across studies? A:

- Source validation : Confirm compound purity (HPLC) and stereochemical consistency (chiral HPLC or X-ray crystallography) .

- Assay standardization : Use identical cell lines (e.g., ATCC-verified MCF-7) and normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .

- Meta-analysis : Compare pharmacokinetic parameters (e.g., logP, plasma stability) to contextualize bioavailability differences .

Advanced In Vivo Experimental Design

Q: What considerations are critical for designing in vivo studies targeting inflammation or cancer? A:

- Dosing : Calculate based on in vitro IC₅₀ (e.g., 10–50 mg/kg for murine models) and adjust for bioavailability (e.g., hydroxyethyl group improves solubility) .

- Metabolic stability : Monitor via LC-MS/MS for active metabolites (e.g., sulfoxide derivatives) .

- Toxicity screening : Assess liver/kidney function (ALT, BUN) and hematological parameters .

Advanced Structure-Activity Relationship (SAR) Optimization

Q: How can structural modifications enhance bioactivity while minimizing toxicity? A:

- Thiophene substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity and target binding .

- Phenylthio replacement : Replace with sulfonamides for improved metabolic stability .

- Hydroxyethyl derivatization : Acetylation to reduce polarity and enhance blood-brain barrier penetration .

SAR studies require combinatorial libraries and molecular docking (e.g., AutoDock Vina) to prioritize candidates .

Advanced Stability and Degradation Analysis

Q: How to assess and mitigate degradation under physiological or storage conditions? A:

- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions; monitor via HPLC .

- Solid-state stability : Use DSC/TGA to identify hygroscopicity risks and optimize lyophilization protocols .

- Light sensitivity : Store in amber vials under N₂ atmosphere if UV-Vis shows λmax < 300 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.